Flucloxacillin - 5250-39-5

Flucloxacillin

Catalog Number: EVT-315277
CAS Number: 5250-39-5
Molecular Formula: C19H17ClFN3O5S
Molecular Weight: 453.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Hydrolysis: Flucloxacillin is susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of inactive penicilloic acid derivatives. This instability necessitates careful formulation and storage considerations. [, ]
  • Covalent Binding to Proteins: Flucloxacillin has been shown to bind covalently to proteins, particularly lysine residues. This property is thought to be important for its mechanism of action and may contribute to its immunogenicity and potential for adverse reactions. [, ]

Amoxicillin

  • Relevance: Amoxicillin is structurally similar to flucloxacillin, and both are frequently used to treat Staphylococcus aureus infections. [] Research indicates that amoxicillin, unlike flucloxacillin, can increase the anticoagulant effects of warfarin. [] Additionally, studies show that amoxicillin can covalently modify proteins, a characteristic relevant to its potential to cause drug-induced liver injury, similar to flucloxacillin. []

Piperacillin

  • Relevance: Piperacillin, similar to flucloxacillin, is primarily eliminated via the kidneys. [] It can significantly decrease the renal clearance of flucloxacillin, potentially leading to higher flucloxacillin serum concentrations and increasing the risk of toxicity. [] This interaction is clinically significant and warrants monitoring drug levels, particularly when using higher doses of these antibiotics. []
  • Relevance: Understanding the formation and accumulation of these metabolites, particularly in patients with renal impairment, is crucial as they might contribute to flucloxacillin-induced liver toxicity. [] 5-OH-FX in particular was found to accumulate in the bile and may play a role in the liver injury observed in some patients taking flucloxacillin. []

Cloxacillin

  • Relevance: Comparing the pharmacokinetics of flucloxacillin and cloxacillin revealed that the higher serum concentrations achieved with oral flucloxacillin are due to both better oral absorption and slower elimination compared to cloxacillin. [] This difference highlights the importance of considering both absorption and elimination in optimizing dosing regimens. []

Dicloxacillin

  • Relevance: Dicloxacillin, like flucloxacillin, is primarily eliminated via the kidneys and may require dose adjustments in patients with renal impairment. [] When comparing serum levels following oral administration, flucloxacillin demonstrates higher serum levels than dicloxacillin, although lower than those of cloxacillin. []

Cefazolin

  • Relevance: While cefazolin is not structurally related to flucloxacillin, it is relevant in the context of therapeutic drug monitoring. [] Studies have been conducted to develop assays capable of simultaneously measuring both flucloxacillin and cefazolin in plasma, which is valuable for optimizing therapy and minimizing the risk of toxicity, particularly in critically ill patients. []

Voriconazole

  • Relevance: Concomitant administration of voriconazole and flucloxacillin has been reported to decrease voriconazole exposure, leading to subtherapeutic concentrations of the antifungal medication. [] This interaction is significant as it may lead to treatment failures, particularly in patients with invasive aspergillosis. []

Rifampicin

  • Relevance: Research suggests that flucloxacillin may also induce CYP3A4 expression, similar to rifampicin. [] This induction can potentially alter the metabolism of other drugs co-administered with flucloxacillin, leading to changes in their efficacy or toxicity profiles. []

Midazolam

  • Relevance: Midazolam was used as a model drug to investigate the potential of flucloxacillin to induce CYP3A4 activity. [] The increased clearance and altered metabolite profile of midazolam in the presence of flucloxacillin provide further evidence of the antibiotic's potential to induce drug-metabolizing enzymes. []

Oxacillin

  • Relevance: Oxacillin is structurally similar to flucloxacillin and shares a similar mechanism of action. Both drugs target penicillin-binding proteins involved in bacterial cell wall synthesis. [] Immune cells from patients with flucloxacillin-induced liver injury, specifically those that target flucloxacillin, also show reactivity towards oxacillin. [] This cross-reactivity suggests a potential for immunological cross-sensitivity between these two drugs. []

Clindamycin

  • Relevance: While not structurally related to flucloxacillin, clindamycin is compared in studies investigating optimal treatment options for infections caused by Staphylococcus aureus, such as toxic shock syndrome. [] The combination of flucloxacillin and gentamicin demonstrated potentially superior outcomes compared to clindamycin alone, particularly in severe infections requiring rapid bacterial killing. []

Vancomycin

  • Relevance: Although structurally unrelated to flucloxacillin, studies investigated the impact of combining vancomycin with either flucloxacillin or imipenem-cilastatin on the risk of kidney injury. [] The combination of vancomycin and flucloxacillin was found to increase the risk of kidney injury in a rat model compared to vancomycin alone or vancomycin plus imipenem-cilastatin, highlighting the need for caution when using this combination in clinical practice. []
Synthesis Analysis

The synthesis of flucloxacillin involves several steps that typically start with the core structure of penicillin. A notable method for synthesizing flucloxacillin sodium includes:

  1. Formation of the Isoxazole Ring: The synthesis begins with a precursor containing a chloro-6-fluorophenyl group and 5-methyl-isoxazole-4-formic acid.
  2. Reactions: The reaction mixture is subjected to controlled conditions (e.g., insulation at low temperatures) to facilitate the formation of the desired isoxazole structure.
  3. Finalization: The product undergoes purification processes to yield flucloxacillin sodium in a suitable form for pharmaceutical use .

These methods emphasize the importance of maintaining specific reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Flucloxacillin has a complex molecular structure characterized by:

  • Chemical Formula: C16_{16}H17_{17}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 388.38 g/mol
  • Structure: The structure includes a beta-lactam ring, which is essential for its antibacterial activity, along with an isoxazole moiety that enhances its stability against beta-lactamase enzymes.

The presence of various functional groups within the molecule contributes to its pharmacological properties and effectiveness against resistant bacterial strains .

Chemical Reactions Analysis

Flucloxacillin participates in various chemical reactions that are crucial for its antibacterial activity:

  1. Beta-Lactam Hydrolysis: The antibiotic's effectiveness relies on its ability to bind to bacterial transpeptidases, inhibiting cell wall synthesis. This action occurs through the hydrolysis of the beta-lactam ring.
  2. Deactivation by Enzymes: Although flucloxacillin is resistant to many beta-lactamases, some strains can still hydrolyze it under certain conditions, leading to reduced efficacy .
  3. Analytical Methods: Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry are employed to analyze flucloxacillin in various formulations and biological samples, ensuring quality control and efficacy assessments .
Mechanism of Action

Flucloxacillin exerts its antibacterial effects primarily through:

  • Inhibition of Cell Wall Synthesis: It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation process essential for cross-linking peptidoglycan layers in bacterial cell walls.
  • Bactericidal Activity: By disrupting cell wall integrity, flucloxacillin induces lysis and death in susceptible bacteria, particularly staphylococci .

The effectiveness of flucloxacillin against resistant strains makes it a valuable tool in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Physical and Chemical Properties Analysis

Flucloxacillin exhibits several notable physical and chemical properties:

These properties are critical for ensuring effective delivery and performance in clinical settings.

Applications

Flucloxacillin is widely used in clinical settings due to its efficacy against specific bacterial infections:

  • Treatment of Infections: It is primarily prescribed for skin infections, respiratory tract infections, bone infections, and endocarditis caused by susceptible strains.
  • Surgical Prophylaxis: Often used as a prophylactic measure prior to surgical procedures where staphylococcal infection risk is high.
  • Research Applications: In laboratory settings, flucloxacillin is used in studies investigating antibiotic resistance mechanisms and developing new antimicrobial agents .

Properties

CAS Number

5250-39-5

Product Name

Flucloxacillin

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C19H17ClFN3O5S

Molecular Weight

453.9 g/mol

InChI

InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1

InChI Key

UIOFUWFRIANQPC-JKIFEVAISA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Solubility

5.45e-02 g/L

Synonyms

Floxacillin
Flucloxacillin
Fluorochloroxacillin

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.